3-Benzyl-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
3-Benzyl-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzimidazole core with a triazine ring and a tetrahydrofuran moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzimidazole derivatives with triazine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of impurities. Solvent selection and recycling are also crucial to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
3-Benzyl-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and DNA. The compound’s unique structure allows it to bind to specific sites on these molecules, altering their function and activity. This binding can lead to the inhibition of enzyme activity or the disruption of DNA replication, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tris(benzyltriazolylmethyl)amine: This compound shares a similar triazole structure and is used in click chemistry and protein labeling.
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole have similar core structures and are used in various medicinal applications.
Uniqueness
What sets 3-Benzyl-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole apart is its combination of a benzimidazole core with a triazine ring and a tetrahydrofuran moiety.
Properties
Molecular Formula |
C21H24N4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-benzyl-1-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C21H24N4O/c1-2-7-17(8-3-1)13-23-15-24(14-18-9-6-12-26-18)21-22-19-10-4-5-11-20(19)25(21)16-23/h1-5,7-8,10-11,18H,6,9,12-16H2 |
InChI Key |
UBQDCNWTUHNOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CN(CN3C2=NC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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